molecular formula C17H15F2NO3 B2393417 [2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate CAS No. 391267-74-6

[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate

Cat. No.: B2393417
CAS No.: 391267-74-6
M. Wt: 319.308
InChI Key: MTMCOECSGAWHLS-UHFFFAOYSA-N
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Description

[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate: is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both ethylanilino and difluorobenzoate groups in its structure suggests it may exhibit unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a model compound for investigating the interactions between small molecules and biological macromolecules.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate typically involves the reaction of 2,6-difluorobenzoic acid with 2-(4-ethylanilino)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylanilino group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The difluorobenzoate moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • [2-(4-Methylanilino)-2-oxoethyl] 2,6-difluorobenzoate
  • [2-(4-Ethylanilino)-2-oxoethyl] 3,5-difluorobenzoate
  • [2-(4-Ethylanilino)-2-oxoethyl] 2,6-dichlorobenzoate

Comparison: Compared to its analogs, [2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate exhibits unique properties due to the presence of the ethylanilino group and the specific positioning of the fluorine atoms on the benzoate ring. These structural features can influence the compound’s reactivity, biological activity, and overall stability. For instance, the difluorobenzoate moiety may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-2-11-6-8-12(9-7-11)20-15(21)10-23-17(22)16-13(18)4-3-5-14(16)19/h3-9H,2,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMCOECSGAWHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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